Ethyl 3-aminooxane-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines .
Scientific Research Applications
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications:
Pharmaceuticals: It is used in the development of drugs for the treatment of type 2 diabetes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves:
Molecular Targets: The compound targets specific enzymes involved in glucose metabolism.
Pathways: It modulates pathways related to insulin secretion and glucose uptake.
Comparison with Similar Compounds
Similar Compounds
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate: The non-hydrochloride form of the compound.
Trans-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: The trans isomer of the compound.
Uniqueness
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and pharmacokinetic properties compared to its trans isomer .
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 3-aminooxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
QDMPKNIXADZTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.